2-Aminobutane-1-thiol hydrochloride
Overview
Description
2-Aminobutane-1-thiol hydrochloride is a chemical compound with the molecular formula C4H12ClNS It is a derivative of butane, featuring an amino group at the second carbon and a thiol group at the first carbon, combined with hydrochloric acid to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobutane-1-thiol hydrochloride typically involves the reaction of 2-aminobutane with hydrogen sulfide in the presence of a catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to isolate the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Aminobutane-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines and thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Aminobutane-1-thiol hydrochloride finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Aminobutane-1-thiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can modulate redox reactions and influence cellular pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobutane-1-thiol
- 2-Aminobutane-1-thiol sulfate
- 2-Aminobutane-1-thiol nitrate
Uniqueness
2-Aminobutane-1-thiol hydrochloride is unique due to its specific combination of amino and thiol groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
2-aminobutane-1-thiol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQKZYCNKADSSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CS)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4145-99-7 | |
Record name | 1-Butanethiol, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4145-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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